1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a fluorophenyl group, a thiazolopyrimidine core, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group and the piperazine ring is usually accomplished through nucleophilic substitution reactions. The final step involves the attachment of the butanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process typically involves recrystallization and chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Exhibits antimicrobial properties.
Indole Derivatives: Known for their anti-inflammatory and analgesic activities.
Uniqueness
1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one stands out due to its unique combination of structural features, which confer specific biological activities. Its fluorophenyl group and thiazolopyrimidine core are particularly important for its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20FN5OS |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H20FN5OS/c1-2-3-15(26)24-8-10-25(11-9-24)19-18-17(21-12-22-19)16(23-27-18)13-4-6-14(20)7-5-13/h4-7,12H,2-3,8-11H2,1H3 |
InChI Key |
XBOLNBIEGVKOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2SN=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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